(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Description
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a phenylpiperazine methanone derivative characterized by a 3-methyl-4-nitrophenyl group attached to a 4-methylpiperazine ring via a ketone linker. The nitro group at the para position of the phenyl ring and the methyl substituent on the piperazine nitrogen are critical to its electronic and steric properties.
Its analogs have been investigated for anti-prion, neuroprotective, and hypoxia-activated prodrug activities .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-9-11(3-4-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMFLDMEUPCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-methyl-4-nitrobenzoyl chloride with 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens like chlorine or bromine for halogenation.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: (3-Methyl-4-aminophenyl)(4-methylpiperazin-1-yl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-Methyl-4-nitrobenzoic acid and 4-methylpiperazine.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the piperazine ring, a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Studies may focus on its potential as an antimicrobial, anticancer, or neuroactive agent.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-nitrophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions, electronic groups, and piperazine modifications. A comparative analysis is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Calculated based on IUPAC name.
Key Observations :
- Nitro Group Position: The target compound’s 3-methyl-4-nitro substitution contrasts with para-nitro analogs (e.g., compound in ).
- Piperazine Modifications : Methyl substitution on piperazine (vs. unsubstituted or 4-(4-nitrophenyl) in Filastatin ) impacts basicity and lipophilicity.
- Halogen Effects : Bromine or chlorine substituents (e.g., ) increase molecular weight and introduce steric/electronic effects, possibly enhancing target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
